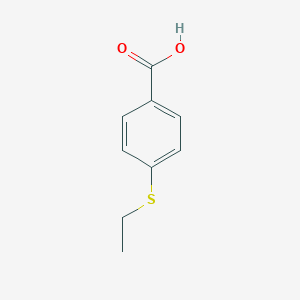

4-(Ethylthio)benzoic acid

Description

Properties

IUPAC Name |

4-ethylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYCQBKCUOVGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157325 | |

| Record name | 4-(Ethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-49-7 | |

| Record name | 4-(Ethylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylthio)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13205-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Ethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ethylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Ethylthio)benzoic acid synthesis mechanism

An In-depth Technical Guide on the Synthesis of 4-(Ethylthio)benzoic Acid

Introduction

This compound is an organic compound that serves as a valuable intermediate in various fields of chemical synthesis, including medicinal chemistry and materials science. Its structure, which incorporates both a carboxylic acid and a thioether functional group, allows for a range of chemical modifications, making it a versatile building block for more complex molecules. This guide provides a detailed overview of the primary synthesis mechanisms for this compound, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Primary Synthesis Route: Nucleophilic Aromatic Substitution

The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution reaction. This approach typically involves the reaction of a 4-halobenzoic acid, such as 4-chlorobenzoic acid or 4-fluorobenzoic acid, with an ethylthiolate source.

Reaction Mechanism

The synthesis of 4-(methylthio)benzoic acid from 4-chlorobenzoic acid and sodium methyl mercaptide in a solvent like DMF proceeds via a nucleophilic aromatic substitution mechanism[1]. A similar mechanism can be applied to the synthesis of this compound. The reaction is facilitated by a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which solvates the cation of the thiol salt, thereby increasing the nucleophilicity of the thiolate anion. The electron-withdrawing carboxylic acid group (or its carboxylate form under basic conditions) activates the aromatic ring towards nucleophilic attack at the para position.

The mechanism proceeds as follows:

-

Formation of the Nucleophile: Sodium ethanethiolate (NaSEt) serves as the source of the nucleophilic ethylthiolate anion (EtS⁻).

-

Nucleophilic Attack: The ethylthiolate anion attacks the carbon atom bearing the halogen on the 4-halobenzoic acid ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and the carboxylate group.

-

Leaving Group Departure: The halide ion (e.g., Cl⁻ or F⁻) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the sodium salt of this compound.

-

Protonation: An acidic workup is then performed to protonate the carboxylate, yielding the final product, this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Ethylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Ethylthio)benzoic acid is a sulfur-containing aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Its structure, featuring a benzoic acid core with an ethylthio substituent at the para position, imparts a unique combination of lipophilicity and acidic properties. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic pathway and a key biological interaction. This document is intended to serve as a technical resource for researchers and professionals engaged in the study and application of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models or extrapolated from structurally similar compounds, such as 4-ethylbenzoic acid.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂S | --INVALID-LINK--[1] |

| Molecular Weight | 182.24 g/mol | --INVALID-LINK--[2] |

| Melting Point | 145-147 °C | --INVALID-LINK--[2] |

| Boiling Point | Not available (Predicted to be high; may decompose) | N/A |

| pKa (Predicted) | ~4.25 | --INVALID-LINK-- (Value for 4-Ethylbenzoic acid)[3] |

| LogP (Predicted) | 3.1 | --INVALID-LINK--[1] |

| Aqueous Solubility (Predicted) | Low | General property of similar aromatic carboxylic acids[4] |

| Appearance | Solid | --INVALID-LINK--[2] |

| SMILES | CCSc1ccc(cc1)C(=O)O | --INVALID-LINK--[2] |

| InChI Key | LDYCQBKCUOVGDA-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of physicochemical data and for the synthesis of the compound for further study.

Synthesis of this compound via S-alkylation

A common and effective method for the synthesis of this compound is the S-alkylation of 4-mercaptobenzoic acid with an ethylating agent.[5]

Materials:

-

4-Mercaptobenzoic acid

-

Ethyl iodide or ethyl bromide

-

Sodium hydroxide (NaOH) or other suitable base

-

Solvent (e.g., ethanol, dimethylformamide)

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization)

Procedure:

-

Deprotonation: Dissolve 4-mercaptobenzoic acid in a suitable solvent in a round-bottom flask. Add a stoichiometric equivalent of a base, such as sodium hydroxide, to deprotonate the thiol group, forming the sodium thiolate salt. The reaction is typically carried out at room temperature with stirring.

-

S-alkylation: To the solution of the thiolate, add a slight excess of the ethylating agent (e.g., ethyl iodide). The reaction mixture is then stirred, and the temperature may be moderately elevated to facilitate the nucleophilic substitution reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in water.

-

Acidification: The aqueous solution is acidified with a dilute acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate group, causing the this compound to precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with cold water to remove any inorganic salts, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Determination of Melting Point

The melting point is a critical indicator of the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample needs to be finely powdered)

Procedure:

-

Sample Preparation: A small amount of the dry, purified this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The temperature is increased at a steady rate (e.g., 2-3 °C per minute) as the expected melting point is approached. The temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range should be narrow (typically 1-2 °C).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a standard method for its determination.

Apparatus and Reagents:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of this compound of known concentration in a suitable solvent mixture (e.g., water-acetonitrile)

-

Standard pH buffers for calibration

Procedure:

-

Calibration: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pKa.

-

Sample Preparation: A known volume of the this compound solution is placed in a beaker with a magnetic stir bar.

-

Titration: The standardized NaOH solution is added incrementally from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Visualizations

Synthetic Workflow

The synthesis of this compound from 4-mercaptobenzoic acid can be represented as a straightforward workflow.

Caption: Workflow for the synthesis of this compound.

Conceptual Signaling Pathway: Inhibition of Cytochrome P450

This compound has been identified as a potential inhibitor of bacterial cytochrome P450 (CYP) enzymes. The general mechanism of competitive inhibition is depicted below.

References

An In-depth Technical Guide to 4-(Ethylthio)benzoic Acid (CAS: 13205-49-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Ethylthio)benzoic acid, a versatile building block in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a precursor to potent biological agents.

Core Physicochemical and Spectroscopic Data

This compound is a solid, sulfur-containing aromatic carboxylic acid. Its key properties are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 13205-49-7 | [1] |

| Molecular Formula | C₉H₁₀O₂S | [1] |

| Molecular Weight | 182.24 g/mol | [1] |

| Melting Point | 145-147 °C | |

| Appearance | Solid | |

| pKa (estimated) | ~4.0 - 4.2 | [2][3] |

| Solubility | Generally soluble in organic solvents such as ethanol, ether, and benzene. Sparingly soluble in water, with solubility increasing with temperature. | [4][5][6][7] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) - Data for the analogous 4-(methylthio)benzoic acid in DMSO-d₆ (400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.11 | s | 1H | -COOH |

| 8.63 | s | 1H | Ar-H |

| 8.12 | d, J = 8.0 Hz | 1H | Ar-H |

| 8.05 – 7.97 | m | 3H | Ar-H |

| 7.70 – 7.55 | m | 2H | Ar-H |

Note: For this compound, one would expect a quartet around 2.9-3.1 ppm (2H, -S-CH₂-) and a triplet around 1.3-1.5 ppm (3H, -CH₃).[8]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Data for the analogous 4-(methylthio)benzoic acid in DMSO-d₆ (101 MHz)[8]

| Chemical Shift (δ) ppm | Assignment |

| 172.67 | -COOH |

| 140.15 | Ar-C |

| 137.36 | Ar-C |

| 135.82 | Ar-C |

| 134.50 | Ar-C |

| 133.54 | Ar-C |

| 133.39 | Ar-C |

| 133.28 | Ar-C |

| 132.87 | Ar-C |

| 132.02 | Ar-C |

| 130.38 | Ar-C |

Note: For this compound, the ethyl group carbons would appear at approximately 25-30 ppm (-S-CH₂-) and 13-16 ppm (-CH₃).[9]

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | O-H stretch (broad, characteristic of carboxylic acid dimers) |

| ~2900 | C-H stretch (aromatic and aliphatic) |

| ~1680 | C=O stretch (carbonyl of the carboxylic acid) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1300 | C-O stretch |

| ~1200 | S-CH₂ stretch |

| ~900-700 | C-H bend (aromatic) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 182. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, m/z = 45) and the ethyl group (-CH₂CH₃, m/z = 29).

Synthesis of this compound

A common and effective method for the synthesis of this compound is the S-alkylation of 4-mercaptobenzoic acid with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

Experimental Protocol: Synthesis from 4-Mercaptobenzoic Acid

Materials:

-

4-Mercaptobenzoic acid

-

Ethyl iodide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Deprotonation of 4-Mercaptobenzoic Acid: In a round-bottom flask, dissolve 4-mercaptobenzoic acid (1 equivalent) in ethanol. To this solution, add an aqueous solution of sodium hydroxide (1 equivalent) dropwise with stirring. The reaction mixture should be stirred at room temperature for 30 minutes to ensure complete formation of the sodium thiophenolate salt.

-

S-alkylation: To the solution from step 1, add ethyl iodide (1.1 equivalents) dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid until a precipitate forms (pH ~2-3).

-

Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably as a precursor to tubulin polymerization inhibitors and as a potential inhibitor of bacterial cytochrome P450 enzymes.

Precursor to Tubulin Polymerization Inhibitors

Derivatives of this compound have been investigated as analogues of combretastatin A-4, a potent natural product that inhibits tubulin polymerization.[10] These synthetic analogues often aim to mimic the structural features of combretastatin A-4 to disrupt microtubule dynamics in cancer cells.

Mechanism of Action:

Combretastatin A-4 and its analogues bind to the colchicine-binding site on β-tubulin.[11][12] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis. The inability to form a functional mitotic spindle leads to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[10][11]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin (>99%)

-

GTP (Guanosine triphosphate)

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Test compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

-

Negative control (solvent vehicle)

-

96-well microplate reader with temperature control (37 °C) and absorbance measurement at 340 nm

Procedure:

-

Preparation: Prepare a stock solution of the test compound. On ice, prepare the tubulin polymerization reaction mixture containing tubulin and GTP in the general tubulin buffer.

-

Assay Setup: In a pre-chilled 96-well plate on ice, add the test compound at various concentrations to the wells. Also include wells for the positive and negative controls.

-

Initiation of Polymerization: Add the tubulin polymerization reaction mixture to each well.

-

Measurement: Immediately place the plate in the microplate reader pre-warmed to 37 °C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates microtubule polymerization. The effect of the test compound is determined by comparing the polymerization curves to the controls.

Potential Inhibition of Bacterial Cytochrome P450

This compound has been reported as a potential inhibitor of bacterial cytochrome P450 (CYP) enzymes.[13] Thioether compounds can be metabolized by CYP enzymes, primarily through sulfoxidation.[14] In some cases, the resulting metabolites can act as inhibitors of the enzyme. The mechanism of inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based), where a reactive metabolite covalently binds to the enzyme.[15] Further research is needed to elucidate the specific bacterial CYP isoforms inhibited by this compound and the precise mechanism of inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a precursor for potent tubulin polymerization inhibitors highlights its importance in the field of oncology research. The information provided in this technical guide serves as a comprehensive resource for scientists and researchers working with this compound, facilitating its application in the synthesis of novel therapeutic agents and other advanced materials.

References

- 1. This compound | C9H10O2S | CID 83231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. medical.mu.edu.iq [medical.mu.edu.iq]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. 4-(METHYLTHIO)BENZOIC ACID(13205-48-6) 13C NMR [m.chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 13205-49-7 | NAA20549 [biosynth.com]

- 14. In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Molecular Structure of 4-(Ethylthio)benzoic Acid

Introduction

4-(Ethylthio)benzoic acid, also known by its IUPAC name 4-(ethylsulfanyl)benzoic acid, is a sulfur-containing aromatic carboxylic acid. Its structure, which combines a benzoic acid moiety with an ethylthio group, makes it a versatile building block and intermediate in organic synthesis. For researchers in medicinal chemistry and drug development, this compound serves as a valuable scaffold for creating more complex molecules with potential therapeutic applications. Notably, it is a precursor for derivatives investigated as antitumor agents and has shown activity as an inhibitor of certain bacterial enzymes, highlighting its significance in pharmaceutical research. This guide provides a detailed overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis protocols, and known biological activities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its identification, handling, and use in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(ethylsulfanyl)benzoic acid | [1] |

| CAS Number | 13205-49-7 | [1] |

| Molecular Formula | C₉H₁₀O₂S | [1] |

| Molecular Weight | 182.24 g/mol | [1] |

| Monoisotopic Mass | 182.04015073 Da | [1] |

| Melting Point | 145-147 °C | [2] |

| Appearance | Solid | [2] |

| InChI Key | LDYCQBKCUOVGDA-UHFFFAOYSA-N | [1] |

| SMILES String | CCSc1ccc(cc1)C(O)=O | [1] |

Molecular Structure and Spectroscopic Analysis

The molecular structure consists of a central benzene ring substituted at positions 1 and 4 by a carboxylic acid group and an ethylthio group, respectively. This substitution pattern is key to its chemical reactivity and biological interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra are not publicly detailed, the ¹H and ¹³C NMR spectra can be reliably predicted based on the structure and data from analogous compounds.[3][4][5]

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11-12 | Singlet (br) | 1H | Carboxylic Acid (-COOH) |

| ~7.9 - 8.1 | Doublet | 2H | Aromatic Protons (ortho to -COOH) |

| ~7.2 - 7.4 | Doublet | 2H | Aromatic Protons (ortho to -SC₂H₅) |

| ~2.9 - 3.1 | Quartet | 2H | Methylene (-S-CH₂ -CH₃) |

| ~1.3 - 1.5 | Triplet | 3H | Methyl (-S-CH₂-CH₃ ) |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172 | Carboxylic Acid Carbon (C =O) |

| ~145 | Aromatic Carbon (C -S) |

| ~130 | Aromatic Carbon (C H, ortho to -COOH) |

| ~127 | Aromatic Carbon (C -COOH) |

| ~126 | Aromatic Carbon (C H, ortho to -S) |

| ~26 | Methylene Carbon (-C H₂-) |

| ~14 | Methyl Carbon (-C H₃) |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by absorptions corresponding to its key functional groups.[1]

Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) |

| ~1700 | C=O stretch | Carboxylic Acid (-COOH) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch / O-H bend | Carboxylic Acid (-COOH) |

| ~700-600 | C-S stretch | Thioether (-S-) |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound is expected to show a molecular ion peak (M⁺) at m/z = 182. Key fragmentation patterns would include the loss of the ethyl group (-29) to yield a fragment at m/z = 153, and the loss of the carboxyl group (-45) to yield a fragment at m/z = 137.

Experimental Protocols: Synthesis

This compound can be synthesized through several established routes. A common and effective method is the nucleophilic substitution of an ethylating agent on 4-mercaptobenzoic acid.

Protocol: Synthesis via S-alkylation of 4-Mercaptobenzoic Acid

This protocol details the synthesis of this compound from 4-mercaptobenzoic acid and ethyl iodide.

Materials:

-

4-Mercaptobenzoic acid

-

Ethyl iodide (or ethyl bromide)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), 2M

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Buchner funnel and filter paper

Methodology:

-

Deprotonation: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 4-mercaptobenzoic acid in ethanol. To this stirred solution, add 1.1 equivalents of aqueous sodium hydroxide. Stir at room temperature for 20 minutes to ensure complete formation of the sodium thiophenolate salt.

-

Alkylation: Add 1.2 equivalents of ethyl iodide to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C). Maintain reflux for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the flask to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Transfer the concentrated mixture to a beaker and place it in an ice bath. Slowly acidify the solution by adding 2M HCl dropwise while stirring until the pH reaches ~2. A white precipitate of this compound will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove any remaining salts.

-

Drying: Dry the purified product under vacuum to yield this compound as a white solid. Purity can be confirmed by measuring the melting point and through spectroscopic analysis (NMR, IR).

References

- 1. This compound | C9H10O2S | CID 83231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethylbenzoic acid(619-64-7) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 4-(METHYLTHIO)BENZOIC ACID(13205-48-6) 13C NMR [m.chemicalbook.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

4-(Ethylthio)benzoic acid IUPAC name

An In-depth Technical Guide to 4-(Ethylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the IUPAC name 4-ethylsulfanylbenzoic acid , is an organic compound that has garnered interest in various scientific fields.[1] It is recognized as a stabilizer and a biotransformation product of salicylic acid. Notably, it has been identified as a potent inhibitor of bacterial cytochrome P450 enzymes, suggesting its potential as an antibacterial agent, particularly against antibiotic-resistant strains. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its known biological activities and mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 4-ethylsulfanylbenzoic acid | [1] |

| CAS Number | 13205-49-7 | [1][2] |

| Molecular Formula | C₉H₁₀O₂S | [1] |

| Molecular Weight | 182.24 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 145-147 °C | [2] |

| Flash Point | 145 °C |

Spectroscopic Data

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons in the para-substituted pattern, and a singlet for the carboxylic acid proton. For the similar 4-(methylthio)benzoic acid, aromatic protons appear around 7.2-8.0 ppm. |

| ¹³C NMR | Resonances for the ethyl carbon atoms, four distinct aromatic carbons (due to symmetry), and a downfield signal for the carboxylic carbon. For 4-(methylthio)benzoic acid, the carboxylic carbon is observed around 167 ppm. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid from approximately 3300 to 2500 cm⁻¹, a sharp C=O stretching peak around 1700 cm⁻¹, and C-H stretching and bending vibrations for the aromatic ring and alkyl chain.[3] |

Synthesis of this compound

Representative Synthetic Workflow

The following diagram illustrates a representative workflow for the synthesis of thioether-substituted benzoic acids, based on established chemical transformations.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of an aryl thioether benzoic acid, adapted from a procedure for a similar compound.

Materials:

-

4-Halobenzoic acid (e.g., 4-bromobenzoic acid)

-

Sodium ethanethiolate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-halobenzoic acid (1.0 equivalent) in anhydrous DMF.

-

Nucleophilic Substitution: Add sodium ethanethiolate (1.1 equivalents) to the solution. Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Mechanism of Action

Inhibition of Bacterial Cytochrome P450

This compound has been identified as a potent inhibitor of bacterial cytochrome P450 (CYP) enzymes. These enzymes are often crucial for the survival of bacteria, participating in various metabolic processes. Inhibition of these enzymes can lead to bacterial cell death or stasis, making this compound a candidate for antimicrobial drug development.

Caption: Inhibition of bacterial cytochrome P450 by this compound.

General Activity of Benzoic Acid Derivatives on Proteostasis

Benzoic acid derivatives have been shown to modulate the proteostasis network in human cells. This network is responsible for maintaining the health of the cellular proteome through protein synthesis, folding, and degradation. Dysregulation of proteostasis is linked to aging and various diseases. Studies on similar benzoic acid derivatives have shown that they can enhance the activity of the two primary protein degradation systems: the Ubiquitin-Proteasome Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP).[4]

Caption: General mechanism of benzoic acid derivatives on proteostasis.

Applications in Drug Development

The inhibitory action of this compound on bacterial cytochrome P450 enzymes makes it a promising lead compound for the development of new antibiotics. Its mechanism of action may be effective against bacteria that have developed resistance to conventional antibiotics. Furthermore, the broader family of benzoic acid derivatives shows potential in addressing age-related diseases through the modulation of proteostasis, suggesting that this compound could be investigated for such activities as well.[4]

Conclusion

This compound is a molecule with significant potential, particularly in the field of antibacterial research. Its well-defined chemical properties and the availability of synthetic routes provide a solid foundation for further investigation. Future research should focus on elucidating its specific interactions with bacterial CYP450 enzymes, evaluating its efficacy in various bacterial strains, and exploring its potential effects on cellular proteostasis to uncover its full therapeutic potential.

References

- 1. This compound | C9H10O2S | CID 83231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 99 13205-49-7 [sigmaaldrich.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4-(Ethylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Ethylthio)benzoic acid, a sulfur-containing aromatic carboxylic acid. The document details its chemical properties, synthesis, analytical methods, and known biological activities, with a focus on its role as a potential modulator of bacterial enzyme systems.

Chemical Identity and Properties

This compound is a derivative of benzoic acid where an ethylthio group is attached at the para-position of the benzene ring.

SMILES String: CCSc1ccc(cc1)C(O)=O

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂S | [1] |

| Molecular Weight | 182.24 g/mol | [1] |

| Melting Point | 145-147 °C | |

| Form | Solid | |

| InChI Key | LDYCQBKCUOVGDA-UHFFFAOYSA-N | |

| CAS Number | 13205-49-7 |

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in the primary literature, a general and reliable method involves the S-alkylation of 4-mercaptobenzoic acid. This two-step process begins with the synthesis of the thiol precursor followed by its reaction with an ethylating agent.

Experimental Protocol: Synthesis of 4-Mercaptobenzoic Acid (Precursor)

This protocol is adapted from a patented method for producing high-purity 4-mercaptobenzoic acid from p-chlorobenzoic acid.[2]

Materials:

-

p-Chlorobenzoic acid

-

Thiourea

-

Iodine (catalyst)

-

Ethanol

-

Sodium hydroxide

-

Glacial acetic acid

-

Ethyl acetate

Procedure:

-

Intermediate Formation:

-

In a suitable reactor, dissolve p-chlorobenzoic acid and thiourea in ethanol at room temperature (20-25 °C) with stirring.[2]

-

Add a catalytic amount of iodine to the mixture.[2]

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 7 hours.[2]

-

Cool the mixture to 0-5 °C and allow it to stand for 3 hours to precipitate the intermediate.[2]

-

Filter the solid, wash the filter cake with ethanol, and dry under reduced pressure.[2]

-

-

Hydrolysis to 4-Mercaptobenzoic Acid:

-

Add the dried intermediate to deionized water.

-

Slowly add sodium hydroxide pellets in batches while stirring at room temperature and react for 1 hour.[2]

-

Filter the solution. To the filtrate, add glacial acetic acid dropwise to adjust the pH to 1-2, which will precipitate the crude product.[2]

-

Cool the mixture to below 10 °C, stir for 1 hour, and filter.

-

Wash the collected solid with deionized water and dry under vacuum to yield crude 4-mercaptobenzoic acid.[2]

-

-

Purification (Recrystallization):

Experimental Protocol: Synthesis of this compound

This procedure is based on general S-alkylation methods for thiols.

Materials:

-

4-Mercaptobenzoic acid

-

Ethyl iodide (or ethyl bromide)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol, DMF)

Procedure:

-

Deprotonation: Dissolve 4-mercaptobenzoic acid in the chosen solvent. Add at least two equivalents of the base. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the thiol group to form the more nucleophilic thiolate.

-

Alkylation: To the stirred solution, add a slight excess (e.g., 1.1 equivalents) of the ethylating agent (ethyl iodide or ethyl bromide) dropwise.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).

-

Work-up:

-

Neutralize the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of ~2. This will protonate the carboxylate group.

-

The product will precipitate out of the aqueous solution.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Methodologies

The purity and identity of this compound can be assessed using standard analytical techniques. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.

High-Performance Liquid Chromatography (HPLC)

While a specific validated method for this compound is not available, a general method for benzoic acid derivatives can be adapted.

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or using a photodiode array detector.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile.

This method allows for the separation of this compound from its precursors and potential impurities, ensuring accurate purity assessment.

Biological Activity and Mechanism of Action

Inhibition of Bacterial Cytochrome P450 Enzymes

This compound has been identified as a potent inhibitor of bacterial cytochrome P450 (CYP) enzymes.[1] While the specific isoforms and the exact mechanism have not been fully elucidated in the available literature, this activity suggests potential applications as an antibacterial agent, particularly against antibiotic-resistant strains.[1]

Cytochrome P450 enzymes in bacteria are involved in a wide range of metabolic processes essential for survival, including the synthesis of cellular components and the detoxification of compounds. Inhibition of these enzymes can disrupt critical metabolic pathways, leading to bacterial cell death or growth inhibition.

The inhibitory mechanism could be one of several types:

-

Competitive Inhibition: The compound directly competes with the native substrate for binding to the enzyme's active site.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency.

-

Mechanism-Based Inhibition (Suicide Inhibition): The CYP enzyme metabolizes the inhibitor into a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[4][5] This is a common mechanism for inhibitors containing functionalities that can be activated by P450s.[4][5]

Given the sulfur-containing structure of this compound, mechanism-based inhibition is a plausible hypothesis that warrants further investigation.

Applications and Future Directions

The potent inhibition of bacterial CYP enzymes makes this compound a compound of interest for the development of novel antibacterial agents. Its mechanism of action could be effective against bacteria that have developed resistance to conventional antibiotics. Further research is required to:

-

Identify the specific bacterial CYP isoforms inhibited by the compound.

-

Elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based).

-

Evaluate its efficacy in various bacterial strains, including clinically relevant resistant pathogens.

-

Assess its toxicological profile to determine its suitability for therapeutic use.

This compound serves as a valuable lead structure for the design and synthesis of more potent and selective inhibitors for drug development programs targeting bacterial infections.

References

- 1. This compound | 13205-49-7 | NAA20549 [biosynth.com]

- 2. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]

- 3. Separation of 4-(Methylthio)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Melting Point of 4-(Ethylthio)benzoic Acid

This technical guide provides comprehensive information on the melting point of 4-(Ethylthio)benzoic acid, including its physicochemical properties and a detailed experimental protocol for its determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties of this compound

This compound is a solid organic compound with applications in chemical synthesis.[1] It is noted as a stabilizer and a biotransformation product of salicylic acid and has been identified as a potent inhibitor of bacterial cytochrome P450 enzymes. A summary of its key quantitative properties is presented below.

| Property | Value |

| Melting Point | 145-147 °C (lit.)[1] |

| Molecular Formula | C₉H₁₀O₂S[1][2] |

| Molecular Weight | 182.24 g/mol [1][2] |

| CAS Number | 13205-49-7[1][2][3] |

| Physical Form | Solid[1] |

| Purity | 99% (typical)[1][3] |

Experimental Protocol for Melting Point Determination

The melting point of a crystalline solid is a critical physical property used for identification and purity assessment. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range. The following protocol details the capillary method using a modern digital melting point apparatus, a standard technique for organic compounds.[1][4]

Materials and Equipment

-

This compound sample

-

Melting point capillary tubes (one end sealed)

-

Mortar and pestle or spatula for grinding

-

Digital melting point apparatus

-

Thermometer (calibrated) or integrated digital thermometer

Sample Preparation

-

Drying: Ensure the this compound sample is completely dry. Solvents like water can act as impurities and artificially depress the melting range.[5]

-

Grinding: Place a small amount of the solid sample on a clean, dry surface. Use a mortar and pestle or the flat side of a spatula to grind the sample into a fine, uniform powder.[4] This ensures even heat distribution within the sample.

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample.[4][5]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[4][5] A long glass tube can be used to drop the capillary through, allowing it to bounce on the benchtop and effectively pack the sample.[5]

-

Repeat this process until the sample is packed to a height of 2-3 mm in the tube.[5][6] Exceeding this height can result in an artificially broad melting point range.[4][5]

-

Melting Point Measurement

-

Apparatus Setup: Turn on the melting point apparatus.[4] Ensure the heating block is clean and has cooled to a temperature well below the expected melting point of the sample.

-

Initial Rapid Heating (Optional): For an unknown compound or a rough estimate, a rapid heating rate (e.g., 10-20 °C per minute) can be used to quickly determine an approximate melting point.[4][7]

-

Accurate Measurement:

-

Set the starting temperature on the apparatus to approximately 15-20 °C below the known melting point of this compound (i.e., set to ~125-130 °C).[4][5]

-

Insert the prepared capillary tube into the sample holder of the apparatus.[4][5]

-

Set the heating rate (ramp rate) to 1-2 °C per minute.[4][8] A slow heating rate is crucial for an accurate determination.

-

-

Observation and Recording:

Post-Measurement

-

Cooling: Turn off the apparatus and allow the heating block to cool.

-

Disposal: Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube for a second measurement.[4]

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a compound's melting point.

References

Solubility of 4-(Ethylthio)benzoic Acid in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-(ethylthio)benzoic acid in organic solvents. Despite a comprehensive search of available scientific literature, specific quantitative solubility data for this compound in various organic solvents was not found. However, based on the chemical structure of the compound and established principles of solubility, this document provides an overview of its expected solubility characteristics, a general experimental protocol for determining solubility, and a workflow diagram to guide laboratory investigations.

Expected Solubility Profile

This compound is a derivative of benzoic acid, featuring a nonpolar ethylthio group and a polar carboxylic acid group. This amphiphilic nature suggests that its solubility will be significantly influenced by the polarity of the solvent.

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in polar protic solvents like alcohols (e.g., methanol, ethanol) due to the potential for hydrogen bonding with the carboxylic acid moiety. Its solubility is expected to be lower in nonpolar solvents such as hexane and toluene, although the presence of the ethylthio and phenyl groups may impart some solubility in solvents of intermediate polarity.

Data on Structurally Similar Compounds

While specific data for this compound is unavailable, extensive research has been conducted on the solubility of its parent compound, benzoic acid, in a wide range of organic solvents. This information can serve as a useful, albeit qualitative, guide for solvent selection in studies involving this compound. For instance, benzoic acid has been shown to be soluble in alcohols, ethers, and esters.[1][2][3][4][5][6]

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a well-defined experimental protocol is essential. The following outlines a general method for determining the equilibrium solubility of a solid compound in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium should be established through preliminary experiments.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) into a volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent system.

-

Determine the concentration of the analyte in the experimental sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as grams per 100 g of solvent ( g/100g ), mole fraction (x), or molarity (mol/L).

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Technical Guide: ¹H NMR Spectral Data of 4-(Ethylthio)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed analysis of the expected ¹H NMR spectral characteristics of 4-(Ethylthio)benzoic acid. Due to the limited availability of experimentally verified spectral data in public-access databases, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. A standard experimental protocol for acquiring such data is also provided.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments, which are expected to give rise to a characteristic ¹H NMR spectrum. The key proton groups are the aromatic protons on the benzene ring, the methylene (CH₂) and methyl (CH₃) protons of the ethyl group, and the acidic proton of the carboxylic acid group.

Caption: Molecular structure of this compound with proton environments labeled.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including 4-(methylthio)benzoic acid and 4-ethylbenzoic acid, and general principles of chemical shifts and coupling constants. The spectrum is predicted as if recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H_e (COOH) | ~11-13 | Singlet (broad) | - | 1H |

| H_a (Aromatic) | ~7.9-8.1 | Doublet | ~8.0 | 2H |

| H_b (Aromatic) | ~7.2-7.4 | Doublet | ~8.0 | 2H |

| H_c (CH₂) | ~2.9-3.1 | Quartet | ~7.4 | 2H |

| H_d (CH₃) | ~1.3-1.5 | Triplet | ~7.4 | 3H |

Rationale for Predictions:

-

H_e (Carboxylic Acid): The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet far downfield.

-

H_a (Aromatic): These protons are ortho to the electron-withdrawing carboxylic acid group, which deshields them, causing a downfield shift. They are expected to appear as a doublet due to coupling with the adjacent H_b protons.

-

H_b (Aromatic): These protons are ortho to the electron-donating ethylthio group, which shields them relative to the H_a protons. They are expected to appear as a doublet due to coupling with the adjacent H_a protons.

-

H_c (Methylene): The CH₂ group is adjacent to the sulfur atom, which causes a moderate downfield shift. It will be split into a quartet by the three neighboring protons of the methyl group.

-

H_d (Methyl): The CH₃ group is in a typical aliphatic region and will be split into a triplet by the two neighboring protons of the methylene group.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of a small organic molecule such as this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired for precise chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

The instrument should be properly tuned and shimmed to optimize magnetic field homogeneity.

-

A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

-

Typical acquisition parameters include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise ratio)

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-15 ppm).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Reference the chemical shifts to the internal standard (TMS) or the residual solvent peak.

The following diagram illustrates the general workflow for acquiring ¹H NMR data.

Caption: General workflow for ¹H NMR spectroscopy.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Ethylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(Ethylthio)benzoic acid. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents predicted values derived from established NMR principles and comparative data from analogous structures. It also outlines a standard experimental protocol for acquiring ¹³C NMR spectra, which would be applicable for the empirical verification of these predictions.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values have been estimated based on the known chemical shifts of benzoic acid and the substituent effects of an ethylthio group at the para position. The carbon atoms are numbered according to the IUPAC nomenclature, as illustrated in the molecular structure diagram.

| Carbon Atom | Position | Predicted Chemical Shift (ppm) |

| C1 | -COOH | ~172 |

| C2 | Aromatic (ipso-COOH) | ~128 |

| C3, C5 | Aromatic (ortho to -COOH) | ~130 |

| C4 | Aromatic (para to -COOH) | ~145 |

| C6, C8 | Aromatic (ortho to -SEt) | ~127 |

| C7 | -S-C H₂-CH₃ | ~27 |

| C9 | -S-CH₂-C H₃ | ~15 |

Note: These are predicted values and may differ from experimental results.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the NMR data table.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum for an aromatic carboxylic acid like this compound.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent is required. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, due to the acidic proton of the carboxylic acid, its solubility and potential for hydrogen bonding should be considered. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative that readily dissolves carboxylic acids.

-

Concentration: Dissolve approximately 10-20 mg of the solid this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can often reference the residual solvent peak, making the addition of TMS optional.

2. NMR Instrument Parameters:

The following are typical parameters for a ¹³C NMR experiment on a 400 MHz (or similar) spectrometer:

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker instruments).

-

Frequency: Approximately 100 MHz for a 400 MHz spectrometer.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons (like C1, C2, and C4) to fully relax and provide accurate integration, though quantitative ¹³C NMR is not the primary goal here.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, this can range from 128 to 1024 scans or more, depending on the sample concentration.

-

Temperature: Standard room temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Peak Picking: The chemical shifts of all observed peaks are identified and recorded.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow from sample preparation to final data analysis in ¹³C NMR spectroscopy.

Caption: General workflow for ¹³C NMR spectroscopic analysis.

FT-IR spectrum of 4-(Ethylthio)benzoic acid

An In-depth Technical Guide to the FT-IR Spectrum of 4-(Ethylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. This document details the expected vibrational modes, offers a detailed experimental protocol for spectral acquisition, and presents the molecular structure and key vibrational modes in a clear, graphical format. This guide is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this compound.

This compound is an organic compound containing a benzoic acid moiety substituted with an ethylthio group at the para position. Its molecular structure gives rise to a characteristic infrared spectrum that can be used for its identification and characterization. Understanding the FT-IR spectrum is crucial for confirming the compound's identity, assessing its purity, and studying its molecular interactions.

FT-IR Spectral Data

While a publicly available, peer-reviewed FT-IR spectrum of this compound with detailed peak assignments is not readily accessible, the following table summarizes the expected characteristic absorption bands. These assignments are based on the known frequencies of related compounds, such as 4-(methylthio)benzoic acid and general principles of infrared spectroscopy.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3080-3030 | Medium | C-H stretch (aromatic) | Aromatic Ring |

| ~2975-2925 | Medium | C-H stretch (aliphatic) | Ethyl Group |

| ~1700-1680 | Strong | C=O stretch | Carboxylic Acid |

| ~1600-1585 | Medium | C=C stretch (in-ring) | Aromatic Ring |

| ~1420-1380 | Medium | C-H bend (aliphatic) | Ethyl Group |

| ~1320-1280 | Strong | C-O stretch | Carboxylic Acid |

| ~1180-1100 | Medium | In-plane C-H bend (aromatic) | Aromatic Ring |

| ~920 | Broad, Medium | O-H out-of-plane bend | Carboxylic Acid |

| ~850-800 | Strong | Out-of-plane C-H bend (para-disubstituted) | Aromatic Ring |

| ~700-600 | Medium to Weak | C-S stretch | Thioether |

Experimental Protocols for FT-IR Spectroscopy

The acquisition of a high-quality FT-IR spectrum of solid this compound can be achieved using standard techniques such as the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a dry KBr matrix and pressing it into a thin, transparent pellet.

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at >100°C for at least 24 hours and stored in a desiccator.

-

Agate mortar and pestle

-

Hydraulic press with a pellet die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply a pressure of 7-10 tons for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal surface.

-

Pressure Application: Use the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectral Acquisition: Record the spectrum over the desired range (e.g., 4000-650 cm⁻¹). Typically, 16-32 scans are sufficient.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Molecular Structure and Vibrational Modes

The following diagrams illustrate the molecular structure of this compound and a conceptual representation of its key FT-IR vibrational modes.

Caption: Molecular structure of this compound.

Biotransformation of 4-(Ethylthio)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biotransformation of 4-(ethylthio)benzoic acid, a sulfur-containing aromatic compound of interest in drug metabolism and environmental science. The primary focus is on the enzymatic oxidation of the thioether linkage, a key metabolic pathway. This document details the enzymes involved, the resulting biotransformation products, and quantitative data from relevant studies. Furthermore, it provides comprehensive experimental protocols for the expression and purification of the key enzyme, in vitro and whole-cell biotransformation assays, and analytical methods for product quantification. Visualizations of the metabolic pathway and experimental workflows are included to facilitate understanding.

Introduction

This compound is an aromatic carboxylic acid containing a thioether functional group. The presence of the sulfur atom makes this compound susceptible to various metabolic transformations, with sulfoxidation being the most prominent pathway. Understanding the biotransformation of such compounds is crucial for several reasons. In drug development, the metabolism of sulfur-containing moieties can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially leading to the formation of active or inactive metabolites, or even reactive intermediates. From an environmental perspective, the microbial degradation of organosulfur compounds is a key process in the biogeochemical sulfur cycle.

This guide focuses on the well-documented enzymatic sulfoxidation of this compound, primarily catalyzed by the cytochrome P450 enzyme system.

The Core Biotransformation Pathway: Sulfoxidation

The principal biotransformation route for this compound is the oxidation of the ethylthio group. This reaction is catalyzed by cytochrome P450 monooxygenases, which are a diverse family of heme-containing enzymes involved in the metabolism of a wide range of xenobiotics and endogenous compounds.

Key Enzyme: Cytochrome P450 CYP199A4

Research has identified cytochrome P450 CYP199A4, originally isolated from the bacterium Rhodopseudomonas palustris HaA2, as a key enzyme in the metabolism of this compound.[1][2] This enzyme exhibits a high affinity for para-substituted benzoic acids.[3]

Biotransformation Products

The enzymatic oxidation of this compound by CYP199A4 proceeds in a stepwise manner:

-

Sulfoxidation: The initial and primary metabolic step is the oxidation of the thioether to a sulfoxide, yielding 4-(ethylsulfinyl)benzoic acid .[1][2]

-

Sulfone Formation: Further oxidation of the sulfoxide can occur to form the corresponding sulfone, 4-(ethylsulfonyl)benzoic acid . However, studies suggest that this is a minor product compared to the sulfoxide.[4]

The biotransformation pathway is depicted in the following diagram:

Quantitative Data

The enzymatic sulfoxidation of this compound by CYP199A4 and its mutants has been characterized, with a focus on stereoselectivity. The T252A mutant of CYP199A4 has been shown to be more active in sulfoxidation reactions compared to the wild-type enzyme.[1]

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Major Enantiomer | Reference |

| This compound | WT CYP199A4 | 4-(Ethylsulfinyl)benzoic acid | 83% | (S) | [1] |

| This compound | T252A Mutant CYP199A4 | 4-(Ethylsulfinyl)benzoic acid | 82% | (S) | [1] |

| This compound | D251N Mutant CYP199A4 | 4-(Ethylsulfinyl)benzoic acid | 38% | (S) | [1] |

| This compound | T252E Mutant CYP199A4 | 4-(Ethylsulfinyl)benzoic acid | 68% | (S) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biotransformation of this compound.

Heterologous Expression and Purification of CYP199A4 in E. coli

This protocol describes the expression of CYP199A4 in Escherichia coli and its subsequent purification.

Materials:

-

E. coli BL21(DE3) cells

-

pCWori+ expression vector containing the CYP199A4 gene

-

Luria-Bertani (LB) medium

-

Ampicillin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

5-Aminolevulinic acid (5-ALA)

-

Terrific Broth (TB) medium

-

Potassium phosphate buffer (pH 7.4)

-

Imidazole

-

Ni-NTA affinity chromatography column

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents

Protocol:

-

Transformation: Transform the pCWori+-CYP199A4 plasmid into competent E. coli BL21(DE3) cells. Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with 100 µg/mL ampicillin and grow overnight at 37°C with shaking at 200 rpm.

-

Large-Scale Culture: Inoculate 1 L of TB medium (supplemented with 100 µg/mL ampicillin) with the overnight starter culture. Grow the cells at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 28°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM and 5-ALA to a final concentration of 0.5 mM.

-

Expression: Continue to incubate the culture at 28°C for 48 hours with shaking at 180 rpm.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM potassium phosphate pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Purification: Apply the supernatant to a Ni-NTA column pre-equilibrated with wash buffer (50 mM potassium phosphate pH 7.4, 300 mM NaCl, 20 mM imidazole). Wash the column with wash buffer and elute the protein with elution buffer (50 mM potassium phosphate pH 7.4, 300 mM NaCl, 250 mM imidazole).

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its purity and size.

In Vitro Biotransformation Assay

This protocol describes an in vitro assay to assess the biotransformation of this compound using purified CYP199A4.

Materials:

-

Purified CYP199A4 enzyme

-

This compound

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regeneration system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

HPLC system

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 µM purified CYP199A4, and 500 µM this compound.

-

Initiation: Initiate the reaction by adding an NADPH regeneration system.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-